![molecular formula C22H27FN6O2 B2505578 3-(4-Fluorphenyl)-1-Heptyl-7,9-Dimethyl-7,9-Dihydro-[1,2,4]Triazino[3,4-f]Purin-6,8(1H,4H)-dion CAS No. 898443-61-3](/img/structure/B2505578.png)
3-(4-Fluorphenyl)-1-Heptyl-7,9-Dimethyl-7,9-Dihydro-[1,2,4]Triazino[3,4-f]Purin-6,8(1H,4H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C22H27FN6O2 and its molecular weight is 426.496. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Eigenschaften
Die Struktur der Verbindung deutet auf eine potenzielle antivirale Aktivität hin. Forscher haben fluorierte 1,2,4-Triazinothiadiazolone, einschließlich Derivaten dieser Verbindung, als antivirale Sonden synthetisiert . Die Untersuchung ihrer Wirksamkeit gegen bestimmte Viren könnte ein wertvoller Weg für weitere Studien sein.
Anthelmintische (Antiparasitäre) Potenz
Aufgrund des heterozyklischen Stickstoffsystems und der Fluorsubstitution könnte diese Verbindung anthelmintische Eigenschaften aufweisen. Frühere Studien haben ähnliche Derivate als potenzielle Anthelminthika bewertet . Die Untersuchung ihrer Wirksamkeit gegen parasitäre Würmer könnte sich lohnen.
Biozide Aktivität
Fluoriertes 1,2,4-Triazin, das mit 1,3,4-Thiadiazolsystemen verschmolzen ist, hat verbesserte medizinische Eigenschaften gezeigt . Die Erforschung seiner bioziden Wirkungen gegen Bakterien, Pilze oder andere Krankheitserreger könnte relevant sein.
Antikrebsmechanismen
Obwohl diese Verbindung nicht direkt untersucht wurde, wurden verwandte 1,2,4-Triazino[3,4-b][1,3,4]thiadiazolone als Anti-HIV- und Antikrebsmittel eingesetzt . Die Untersuchung ihrer potenziellen Antikrebsmechanismen, wie z. B. Zellzyklusarrest oder Apoptoseinduktion, könnte faszinierend sein .
Eisenchelatisierung
Eisenchelatoren spielen eine Rolle bei der Krebsbehandlung. Obwohl nicht speziell getestet, könnte es interessant sein zu untersuchen, ob diese Verbindung eisenchelatisierende Eigenschaften aufweist .
Pharmakologische Sonden
1,2,4-Triazinderivate wurden synthetisiert und als biologische und pharmakologische Sonden bewertet . Die Untersuchung ihrer Interaktionen mit bestimmten zellulären Zielstrukturen könnte wertvolle Erkenntnisse liefern.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O2/c1-4-5-6-7-8-13-29-21-24-19-18(20(30)27(3)22(31)26(19)2)28(21)14-17(25-29)15-9-11-16(23)12-10-15/h9-12H,4-8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIIMCRWVYUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
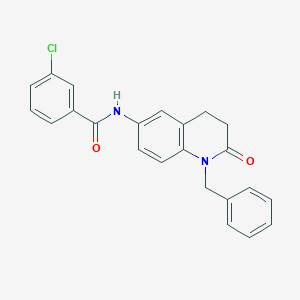

amine hydrochloride](/img/structure/B2505497.png)
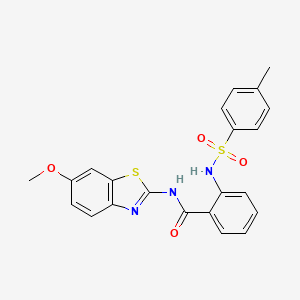
![2-[8-(4-chlorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)
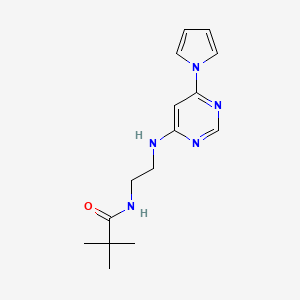
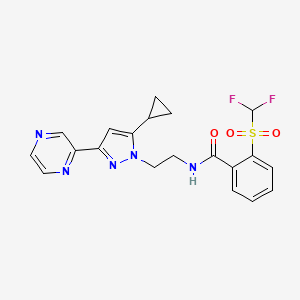
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)
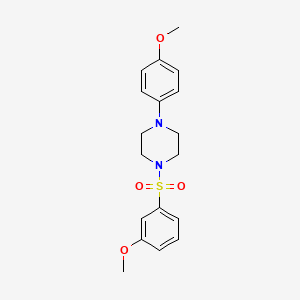
![N-{[7-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate](/img/structure/B2505513.png)

![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate](/img/structure/B2505518.png)
